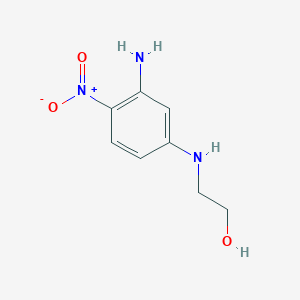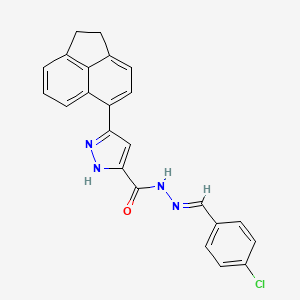
Ethanol, 2-(3-amino-4-nitrophenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Éthanol, 2-(3-amino-4-nitrophénylamino)- est un composé organique de formule moléculaire C8H11N3O3. Ce composé se caractérise par la présence d'un groupe éthanol lié à une portion 3-amino-4-nitrophénylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Éthanol, 2-(3-amino-4-nitrophénylamino)- implique généralement la nitration de dérivés de l'aniline, suivie d'une réduction et d'une réaction ultérieure avec de l'éthanol. Le processus de nitration introduit un groupe nitro dans le cycle aromatique, qui est ensuite réduit en groupe amino. La dernière étape implique la réaction du composé résultant avec de l'éthanol dans des conditions contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de l'Éthanol, 2-(3-amino-4-nitrophénylamino)- suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus de production est soigneusement surveillé pour maintenir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'Éthanol, 2-(3-amino-4-nitrophénylamino)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés nitroso et nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur (par exemple, palladium sur carbone) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure d'aluminium (AlCl3) et des conditions de réaction spécifiques pour faciliter le processus.
Principaux produits formés
Oxydation : Formation de dérivés nitroso et nitro.
Réduction : Conversion en dérivés amino.
Substitution : Divers composés aromatiques substitués en fonction des substituants introduits.
Applications de la recherche scientifique
L'Éthanol, 2-(3-amino-4-nitrophénylamino)- a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation de molécules complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'Éthanol, 2-(3-amino-4-nitrophénylamino)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques. Les groupes nitro et amino jouent un rôle crucial dans sa réactivité et ses interactions avec les molécules biologiques.
Applications De Recherche Scientifique
2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
- Éthanol, 2-(4-amino-3-nitrophénylamino)-
- Éthanol, 2-(2-amino-4-nitrophénylamino)-
- Éthanol, 2-(3-amino-2-nitrophénylamino)-
Unicité
L'Éthanol, 2-(3-amino-4-nitrophénylamino)- est unique en raison de sa configuration structurelle spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(3-amino-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 |
Clé InChI |
BQMGIXCIUJBQPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)


![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
